2-Ethyl-3-propylhexanoic acid
Description
Nomenclature and Definitional Framework within Branched Aliphatic Carboxylic Acids
2-Ethyl-3-propylhexanoic acid belongs to the family of aliphatic carboxylic acids, which are organic compounds characterized by a carboxyl group (-COOH) attached to a carbon chain that is not aromatic. genscript.com The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its structure: a six-carbon main chain (hexanoic acid) with an ethyl group (-CH2CH3) at the second carbon and a propyl group (-CH2CH2CH3) at the third carbon.
Branched-chain acids like this one are isomers of their straight-chain counterparts and exhibit different physical and, in some cases, chemical properties. researchgate.net For instance, branching typically lowers the melting point and can affect the viscosity and solubility of the compound compared to its linear isomer, undecanoic acid. researchgate.net The specific positioning of the ethyl and propyl groups on the hexanoic acid chain gives this compound its unique stereochemical and electronic properties.
Historical Perspectives and Evolving Academic Interest
While there is a lack of specific historical documentation detailing the discovery and academic study of this compound itself, the broader class of branched-chain fatty acids has garnered significant interest over the years. A pivotal moment in the study of branched aliphatic carboxylic acids was the serendipitous discovery of the anticonvulsant properties of valproic acid (2-propylpentanoic acid) in 1963. mdpi.com Valproic acid, originally synthesized in 1881, was used as an organic solvent until its therapeutic potential was uncovered. mdpi.com
This discovery spurred extensive research into the structural analogues and derivatives of valproic acid in an effort to enhance potency and reduce side effects. mdpi.comflemingcollege.ca This has led to the synthesis and investigation of a wide array of branched-chain carboxylic acids. Academic interest in such compounds is often driven by the desire to develop new therapeutic agents with improved pharmacological profiles. researchgate.netresearchgate.net The study of compounds like this compound can be seen as part of this ongoing exploration into the structure-activity relationships of branched-chain fatty acids.
Significance of Investigating Structurally Complex Fatty Acids in Advanced Chemical Sciences
The investigation of structurally complex fatty acids such as this compound is significant for several reasons. The branching in the carbon chain imparts unique physical properties that can be exploited in various industrial applications. For example, branched-chain acids and their derivatives are used in the formulation of lubricants, greases, and as pour point depressants in oils. researchgate.net The salts of some branched-chain acids, like 2-ethylhexanoic acid, are used as drying agents in paints and as wood preservatives. researchgate.netgoogle.com
From a medicinal chemistry perspective, the simple yet modifiable structure of compounds like valproic acid offers a template for creating new derivatives with potential therapeutic applications in epilepsy, bipolar disorder, and even cancer. flemingcollege.ca The synthesis of novel branched-chain fatty acids allows researchers to explore how changes in the carbon chain's branching pattern affect a molecule's biological activity and toxicity. mdpi.com For instance, research into valproic acid analogues has included altering the branching pattern to develop compounds with reduced toxicity and improved potency. researchgate.net Therefore, the study of lesser-known isomers like this compound contributes to the fundamental knowledge base required for the rational design of new molecules with desired properties.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol smolecule.com |
| IUPAC Name | This compound smolecule.com |
| CAS Number | 58888-88-3 chemsrc.com |
| LogP (Octanol/Water Partition Coefficient) | 3.31360 chemsrc.com |
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C11H22O2 |
| Valproic acid (2-propylpentanoic acid) | C8H16O2 |
| Undecanoic acid | C11H22O2 |
| 2-Ethylhexanoic acid | C8H16O2 |
| Benzoic acid | C7H6O2 |
| Sodium azide (B81097) | N3Na |
| Chloroform | CHCl3 |
| Sulfuric acid | H2SO4 |
| Sodium hydroxide | NaOH |
| Ether | C4H10O |
| Magnesium sulfate | MgSO4 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58888-88-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-ethyl-3-propylhexanoic acid |
InChI |
InChI=1S/C11H22O2/c1-4-7-9(8-5-2)10(6-3)11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
UKUJQFOALOORDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(CC)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 2 Ethyl 3 Propylhexanoic Acid
Exploration of Diverse Synthetic Pathways
The construction of the sterically hindered carbon skeleton of 2-ethyl-3-propylhexanoic acid necessitates robust and versatile synthetic routes. Classical and modern methods, including alkylation and condensation reactions, offer potential pathways to this target molecule.
Mechanistic Insights into Alkylation and Condensation Reactions
A foundational approach to the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. libretexts.orgresearchgate.net This method involves the alkylation of diethyl malonate or a similar malonic ester. For the synthesis of this compound, a sequential dialkylation strategy could be envisioned. The first step would involve the deprotonation of diethyl malonate with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate would then be reacted with a primary alkyl halide, such as 1-bromopropane (B46711), in an SN2 reaction. A second, different alkyl halide would then be introduced. However, a more direct approach for the specific substitution pattern of this compound would involve the alkylation of a substituted malonic ester.
A plausible synthetic sequence is outlined below:
Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with 1-bromopropane to yield diethyl propylmalonate.
Second Alkylation: The diethyl propylmalonate is then subjected to a second alkylation. To introduce the remaining fragment, a Michael addition reaction with a suitable α,β-unsaturated carbonyl compound, followed by reduction, or direct alkylation with a more complex electrophile would be necessary.
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the target this compound. libretexts.org
The choice of base and reaction conditions is critical to minimize side reactions such as self-condensation and to ensure high yields of the desired dialkylated product.
Developments in Catalytic Synthesis and Process Optimization
Modern catalytic methods provide more efficient and atom-economical alternatives to classical stoichiometric reactions. For the synthesis of branched carboxylic acids, transition metal-catalyzed hydrocarboxylation of alkenes has emerged as a powerful tool. acs.orgorganic-chemistry.org
A potential catalytic route to this compound could involve the hydrocarboxylation of an appropriately substituted alkene. For instance, the nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes has been shown to produce branched 2-methyl-substituted carboxylic acids. acs.org Adapting this methodology would require the synthesis of a specific alkene precursor that, upon carboxylation, would yield the desired product structure. The regioselectivity of the carboxylation is a key challenge and is often controlled by the choice of ligand on the metal catalyst. organic-chemistry.org
Recent advances have focused on the use of palladium catalysts for the hydrocarboxylation of olefins, offering high regioselectivity for either linear or branched products depending on the ligand and reaction conditions. organic-chemistry.org The development of catalysts that can tolerate a wide range of functional groups and operate under mild conditions is a primary focus of current research.
| Synthetic Approach | Advantages | Disadvantages | Key Considerations |
| Malonic Ester Synthesis | Well-established, versatile for α-substitution. | Multi-step, stoichiometric reagents, potential for side reactions. | Choice of base, alkylating agents, and reaction conditions. |
| Catalytic Hydrocarboxylation | Atom-economical, potentially fewer steps. | Catalyst development for specific regioselectivity is challenging, may require specific alkene precursors. | Ligand design, catalyst stability, and control of regioselectivity. |
Application of Continuous Flow Reactor Systems for Scalability
Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability compared to traditional batch processes. osti.govrsc.org The synthesis of carboxylic acids and their derivatives has been successfully translated to flow systems. osti.govrsc.orgacs.orgthieme-connect.com
For a multi-step synthesis like the malonic ester route to this compound, a telescoped flow process could be designed. acs.org In such a system, the crude product from one reaction step is directly introduced into the next reactor without intermediate purification. For example, the initial alkylation of diethyl malonate could be performed in a heated coil reactor, and the output stream could then be mixed with the second alkylating agent and base in a subsequent reactor module. osti.gov
Furthermore, the oxidation of alcohols to carboxylic acids using catalysts like platinum on silica (B1680970) has been demonstrated in a continuous-flow setup, offering high yields and catalyst stability. rsc.orgrsc.org If a suitable alcohol precursor to this compound can be synthesized, this flow-based oxidation would be an efficient final step. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities, making it an attractive option for industrial-scale production.
Stereoselective Synthesis of this compound Enantiomers
The presence of two stereocenters in this compound means it can exist as four possible stereoisomers. The selective synthesis of a single enantiomer is of paramount importance, particularly for applications in pharmacology and materials science. acs.org Asymmetric synthesis strategies, employing either chiral auxiliaries or asymmetric catalysis, are essential for achieving this goal. acs.orgrsc.orgrsc.org
Design and Implementation of Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used for the diastereoselective alkylation of carboxylic acid derivatives. williams.edu
A potential strategy for the stereoselective synthesis of this compound using a chiral auxiliary is as follows:
Acylation of a Chiral Auxiliary: A chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with an appropriate acyl chloride to form an N-acyloxazolidinone.
Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated with a strong base to form a chiral enolate. This enolate then undergoes a highly diastereoselective alkylation with an alkyl halide. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate. williams.edu To synthesize this compound, a sequential alkylation with two different alkyl halides would be required.
Cleavage of the Auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis, to yield the enantioenriched carboxylic acid and recover the auxiliary. williams.edu
Pseudoephedrine is another practical chiral auxiliary that can be used for the asymmetric synthesis of α-substituted carboxylic acids with high enantiomeric enrichment. acs.org The methodology involves the formation of a pseudoephedrine amide, diastereoselective alkylation of its enolate, and subsequent cleavage to the desired carboxylic acid. wikipedia.orgacs.org
| Chiral Auxiliary | Typical Diastereoselectivity | Cleavage Conditions |
| Evans Oxazolidinones | >95% de | LiOH/H₂O₂ |
| Pseudoephedrine | >90% de | Acid or base hydrolysis |
Asymmetric Catalysis for Enantioenrichment
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. acs.orgrsc.orgrsc.org The development of catalytic asymmetric methods for the synthesis of chiral carboxylic acids is an active area of research. acs.orgrsc.orgrsc.orgsnnu.edu.cnresearchgate.net
One promising strategy is the asymmetric protonation of a ketene (B1206846) acetal (B89532) derived from a racemic α-branched carboxylic acid. mpg.de This deracemization process would involve the conversion of racemic this compound into a bis-silyl ketene acetal, followed by enantioselective protonation using a chiral Brønsted acid catalyst to furnish the enantioenriched product. mpg.de
Another powerful approach is the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral complex. The direct enantioselective Michael addition of carboxylic acids, mediated by chiral lithium amides acting as traceless auxiliaries, has been reported. acs.org This could be a viable route if a suitable α,β-unsaturated precursor to this compound can be designed.
The field of asymmetric C-H functionalization also presents opportunities for the direct and enantioselective synthesis of complex molecules. snnu.edu.cn The combination of transition-metal catalysts with chiral carboxylic acids as co-catalysts has enabled the selective functionalization of enantiotopic C-H bonds. snnu.edu.cn While direct application to this compound is not yet reported, the continuous development in this area may soon provide a direct catalytic route to this and other similarly complex chiral carboxylic acids.
Diastereoselective Approaches in Synthesis
The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (RR, SS, RS, and SR). Diastereoselective synthesis aims to selectively produce one diastereomer over the others. Common strategies to achieve this involve the use of chiral auxiliaries, which temporarily introduce a chiral element to the molecule to direct the formation of new stereocenters.
One of the most reliable methods for achieving high diastereoselectivity in the synthesis of 2,3-disubstituted carboxylic acids is through the alkylation of chiral enamines or enolates derived from chiral auxiliaries. The Evans asymmetric alkylation, utilizing oxazolidinone auxiliaries, is a well-established method for this purpose. researchgate.net
A potential diastereoselective synthesis of this compound could commence with the acylation of an Evans chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with hexanoyl chloride to form the corresponding N-acyl oxazolidinone. Deprotonation with a suitable base, like lithium diisopropylamide (LDA), would generate a chiral enolate. The subsequent alkylation of this enolate is highly stereoselective due to the steric influence of the auxiliary, which directs the incoming electrophile to a specific face of the enolate.
In the synthesis of this compound, a sequential alkylation strategy would be employed. The first alkylation could introduce the propyl group at the 3-position, followed by a second alkylation to introduce the ethyl group at the 2-position. The order of these steps and the choice of alkylating agents (e.g., propyl iodide and ethyl iodide) would be critical in controlling the final stereochemistry. After the desired stereocenters are set, the chiral auxiliary can be cleaved hydrolytically to yield the target carboxylic acid with high diastereomeric purity. researchgate.net
The diastereoselectivity of such reactions is often very high, with diastereomeric excess (de) values frequently exceeding 95%. irb.hr The specific diastereomer obtained depends on the geometry of the enolate and the nature of the chiral auxiliary and electrophile used.
Table 1: Illustrative Parameters for Diastereoselective Alkylation
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Excess (de) |
|---|---|---|---|---|
| Enolate Formation | LDA | THF | -78 | - |
| Alkylation (Propylation) | Propyl Iodide | THF | -78 to 0 | >95% |
| Second Enolate Formation | NaHMDS | THF | -78 | - |
| Alkylation (Ethylation) | Ethyl Iodide | THF | -78 to 0 | >95% |
| Auxiliary Cleavage | LiOH, H₂O₂ | THF/H₂O | 0 to 25 | - |
This table is illustrative and based on typical conditions for Evans asymmetric alkylation reactions.
Another potential strategy involves the orthoester Johnson-Claisen rearrangement, which can be used to establish the C2 and C3 stereocenters with a high degree of control. researchgate.net This method would involve a chiral allylic alcohol precursor, which upon rearrangement, would yield an ester that can be hydrolyzed to the desired acid.
Sustainable and Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of this compound can be made more sustainable by considering several aspects, from the choice of starting materials to the reaction conditions and catalysts.
Catalytic and Atom-Economical Routes: Traditional methods for producing branched carboxylic acids can involve multi-step syntheses with stoichiometric reagents, leading to significant waste. A greener approach would involve catalytic methods. For instance, the direct carboxylation of alkanes or alkenes is an area of active research. The use of carbon dioxide (CO₂) as a C1 feedstock is a highly attractive green alternative for the synthesis of carboxylic acids. europa.eu A hypothetical green synthesis could involve the catalytic carboxylation of an appropriate C10 hydrocarbon precursor.
Another approach is the oxidation of the corresponding aldehyde, 2-ethyl-3-propylhexanal. The oxidation of aldehydes to carboxylic acids can be achieved using green oxidants like hydrogen peroxide (H₂O₂) or even air (O₂), often in the presence of a catalyst. researchgate.netgoogle.com This avoids the use of toxic and heavy-metal-based oxidizing agents like chromium or manganese compounds in stoichiometric amounts. The use of heterogeneous catalysts, such as supported metal nanoparticles, can simplify product purification and allow for catalyst recycling. rsc.org
Renewable Feedstocks and Solvents: The starting materials for the synthesis of this compound can potentially be derived from biorenewable sources. For example, alcohols derived from biomass can be converted to the necessary precursors through various chemical transformations. The use of biogenic carboxylic acids as catalysts or reaction media is also a promising green strategy. rsc.org
The choice of solvent is another critical factor in green chemistry. Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the process. Enzyme-catalyzed reactions, for instance using lipases, can often be performed in aqueous media or solvent-free conditions and offer high selectivity under mild conditions. diva-portal.org
Process Intensification and Waste Reduction: Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for process automation and control. This can lead to higher yields, reduced reaction times, and less waste. The integration of reaction and separation steps can also contribute to a more efficient and sustainable process.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches (Illustrative)
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Starting Materials | Petroleum-based | Bio-derived feedstocks |
| Reagents | Stoichiometric, often toxic (e.g., CrO₃) | Catalytic, green oxidants (e.g., H₂O₂, O₂) researchgate.netgoogle.com |
| Solvents | Halogenated hydrocarbons | Water, supercritical CO₂, bio-solvents rsc.org |
| Catalysts | Homogeneous, difficult to recover | Heterogeneous, recyclable rsc.org |
| Atom Economy | Lower | Higher |
| Waste Generation | High | Minimized |
This table provides a generalized comparison and highlights potential green chemistry improvements.
By integrating diastereoselective methods with green chemistry principles, the synthesis of this compound can be achieved in a manner that is not only stereochemically precise but also environmentally responsible.
Chemical Reactivity and Derivatization Studies of 2 Ethyl 3 Propylhexanoic Acid
Systematic Investigation of Functional Group Transformations
The carboxylic acid group (-COOH) is the principal site of reactivity in 2-Ethyl-3-propylhexanoic acid, susceptible to modification through oxidation, reduction, and substitution reactions.
While the carboxylic acid group itself is at a high oxidation state, the parent compound can be synthesized via the oxidation of the corresponding aldehyde, 2-ethyl-3-propylhexanal. This transformation can be achieved using various oxidizing agents, including molecular oxygen in the presence of an amine promoter. google.com Conversely, the selective reduction of the carboxylic acid group in this compound yields the corresponding primary alcohol, 2-ethyl-3-propylhexan-1-ol. This reaction is a fundamental transformation in organic synthesis. smolecule.com Strong reducing agents are typically required for this conversion.
Table 1: Oxidation and Reduction Reactions
| Reaction Type | Starting Material | Typical Reagents | Product |
|---|---|---|---|
| Oxidation | 2-Ethyl-3-propylhexanal | O₂, Amine Promoter | This compound |
Esterification: this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters. wikipedia.orgazjm.org This reaction, a type of nucleophilic acyl substitution, is a cornerstone for creating derivatives with modified physical and chemical properties, such as solubility and volatility. The reaction equilibrium can be shifted toward the product by removing the water formed during the reaction. The structure of the alcohol can be varied to produce a wide range of esters for specific applications. google.com
Table 2: Representative Esterification Reactions
| Alcohol | Catalyst | Ester Product | Potential Research Area |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 2-ethyl-3-propylhexanoate | Chemical intermediate studies |
| Ethanol | H₂SO₄ | Ethyl 2-ethyl-3-propylhexanoate | Fragrance or flavor component research |
| Glycerol | Acid Catalyst | Glyceryl tri(2-ethyl-3-propylhexanoate) | Lubricant and plasticizer development google.com |
Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. vulcanchem.com To facilitate this transformation, the carboxylic acid is often first converted into a more reactive intermediate, such as an acyl chloride. google.comekb.eg Alternatively, peptide coupling reagents can be employed to directly form the amide bond. beilstein-journals.org This methodology is crucial for creating amide and peptide conjugates.
The most significant halogenation reaction for this compound is the conversion of the carboxylic acid moiety into an acyl halide. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group with a halogen, typically chlorine, to yield 2-ethyl-3-propylhexanoyl chloride. google.comekb.eg This acyl chloride is a highly reactive intermediate, serving as a key precursor for the synthesis of esters and amides under milder conditions than direct reactions with the parent carboxylic acid.
The alkyl chains of the molecule can undergo free-radical halogenation, for instance, in the presence of UV light, leading to substitution at various positions on the backbone. smolecule.com However, the primary pathway for functionalization remains nucleophilic acyl substitution at the carbonyl carbon. chemicalbook.com
Synthesis and Characterization of Novel Derivatives and Analogs
The derivatization of this compound allows for the creation of novel molecules with tailored properties for specific scientific investigations.
The synthesis of branched-chain esters from this compound is a strategy to develop molecules for materials science and other research fields. Esters derived from similar branched acids, like 2-ethylhexanoic acid, are widely used as plasticizers in polymers such as PVC and as synthetic lubricants. google.comatamanchemicals.com The branched nature of the acid component imparts properties like low viscosity, high thermal stability, and compatibility with nonpolar materials. By systematically varying the alcohol component used in esterification, from simple alkanols to complex polyols, a library of esters can be generated.
Table 3: Designed Branched Chain Esters and Research Goals
| Ester Derivative | Alcohol Moiety | Rationale / Research Goal |
|---|---|---|
| Neopentyl glycol di(2-ethyl-3-propylhexanoate) | Neopentyl glycol | Investigate properties as a high-viscosity, thermally stable lubricant base oil. |
| Trimethylolpropane tri(2-ethyl-3-propylhexanoate) | Trimethylolpropane | Study as a potential high-performance synthetic lubricant or hydraulic fluid. |
| Di-isononyl 2-ethyl-3-propylhexanoate | Isononyl alcohol | Explore as a phthalate-free plasticizer for flexible polymer applications. google.com |
Drawing parallels from research on valproic acid (2-propylpentanoic acid), the conjugation of this compound to amino acids and peptides represents a significant area of synthetic exploration. ekb.eg Such conjugates are designed as mechanistic probes to study biological pathways or to enhance molecular transport. The synthesis typically involves coupling the carboxylic acid with the amine group of an amino acid or peptide. ekb.eg
Common synthetic strategies include:
Acid Chloride Method: this compound is first converted to its highly reactive acyl chloride using thionyl chloride. The acyl chloride is then reacted with the amino acid or peptide in the presence of a base to form the amide bond. ekb.eg
Mixed Anhydride (B1165640) Method: The carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base. This forms a mixed anhydride intermediate, which then reacts with the amino acid to yield the desired conjugate. ekb.eg
Peptide Coupling Reagents: Direct coupling can be achieved using reagents like carbodiimides (e.g., EDCI) which activate the carboxylic acid for direct reaction with the amine. beilstein-journals.org
These methods enable the synthesis of a variety of conjugates designed to investigate specific biological interactions or mechanisms.
Table 4: Examples of Amide and Peptide Conjugates for Mechanistic Probes
| Conjugate Name | Coupled Moiety | Synthetic Method | Potential Application |
|---|---|---|---|
| N-(2-Ethyl-3-propylhexanoyl)glycine | Glycine | Acid Chloride or Mixed Anhydride | Probe for fatty acid metabolism pathways. ekb.eg |
| N-(2-Ethyl-3-propylhexanoyl)GABA | γ-Aminobutyric acid (GABA) | Acid Chloride Method | Investigating transport across the blood-brain barrier. ekb.eg |
| N-(2-Ethyl-3-propylhexanoyl)glycylglycine | Glycylglycine (dipeptide) | Peptide Coupling Reagents | Mechanistic probe for peptide transporters. |
Formation of Metal Salts and Complexes for Catalytic or Material Applications
The formation of metal salts and coordination complexes of this compound represents a significant area of its chemical reactivity, leading to a diverse range of applications, particularly in catalysis and materials science. The structure of this compound, featuring a branched alkyl chain, imparts unique properties to its metal derivatives, most notably high solubility in nonpolar organic solvents and media. This characteristic is crucial for their function in homogeneous catalysis and as precursors for the synthesis of advanced materials.
The reaction of this compound with metal oxides, hydroxides, or simpler salts typically proceeds through a straightforward acid-base or metathesis reaction to yield the corresponding metal carboxylate. These compounds are often not simple ionic salts but rather coordination complexes with varying nuclearities and structures, influenced by the nature of the metal, its oxidation state, and the reaction conditions.
While detailed research findings specifically on the metal complexes of this compound are not extensively documented in publicly available literature, the behavior of structurally analogous branched-chain carboxylic acids, such as the widely studied 2-ethylhexanoic acid (2-EHA) and 2-propylheptanoic acid, provides a strong basis for understanding their potential. researchgate.net The principles governing the synthesis and application of these related metal carboxylates are directly applicable to those derived from this compound.
Catalytic Applications:
Metal carboxylates derived from branched-chain acids are pivotal catalysts in various industrial processes. Their solubility in organic media allows them to act as efficient homogeneous catalysts.
One of the most prominent applications is in the production of polyurethane foams . Tin(II) salts of branched carboxylic acids, for instance, are effective gelling catalysts for the reaction between isocyanates and polyols. google.comgoogle.com A patent comparing various tin carboxylates demonstrated that the structure of the carboxylic acid ligand influences the catalytic activity and the properties of the resulting foam. google.com While data for the 2-ethyl-3-propylhexanoate salt was not presented, the performance of the tin(II) salt of 2-propylheptanoic acid was evaluated, offering a close structural and functional parallel.
Another significant catalytic use is as driers for paints, inks, and coatings . Metal salts, particularly of cobalt, manganese, and zirconium, based on branched-chain acids like 2-ethylhexanoic acid, catalyze the oxidative cross-linking of drying oils, accelerating the curing process. atamanchemicals.com The lipophilic nature of the 2-ethyl-3-propylhexanoate ligand would similarly ensure the compatibility of the metal catalyst with the oily or alkyd resin-based paint formulation.
Furthermore, metal complexes of branched-chain acids are employed in polymerization reactions . For example, tin(II) 2-ethylhexanoate (B8288628) is a well-known initiator for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. researchgate.net Complexes of other metals, such as cerium(III) 2-ethylhexanoate, also find use as catalysts. chemicalbook.com
The table below, based on data for analogous compounds, illustrates the types of catalytic applications and the metals involved.
| Metal | Analogous Carboxylate Ligand | Catalytic Application | Reference |
| Tin (Sn) | 2-Propylheptanoic acid | Polyurethane foam production | google.comgoogle.com |
| Cobalt (Co) | 2-Ethylhexanoic acid | Paint and ink drier | atamanchemicals.com |
| Zirconium (Zr) | 2-Ethylhexanoic acid | Paint and ink drier | atamanchemicals.com |
| Tin (Sn) | 2-Ethylhexanoic acid | Ring-opening polymerization of lactide | researchgate.net |
| Cerium (Ce) | 2-Ethylhexanoic acid | Precursor for catalysts | chemicalbook.com |
Material Science Applications:
The utility of metal 2-ethyl-3-propylhexanoates extends to materials science, where they serve as versatile metal-organic precursors for the synthesis of inorganic nanomaterials and thin films. researchgate.net The organic framework of the carboxylate ligand facilitates the formation of stable, soluble, and often volatile precursors that can be decomposed under controlled conditions to yield high-purity metal oxides or mixed-metal oxide materials.
This method, often referred to as metal-organic deposition (MOD) or a sol-gel-like process, allows for precise control over the stoichiometry and morphology of the final material. For instance, solutions containing stoichiometric mixtures of different metal carboxylates can be used to produce complex, multi-elemental oxide films and nanoparticles. A review on the subject highlights that metal 2-ethylhexanoates are particularly suitable for these applications due to their favorable decomposition characteristics and ability to form homogeneous precursor solutions. researchgate.net
Cerium(III) 2-ethylhexanoate, for example, has been used as a precursor to prepare cerium oxide (CeO₂) thin films via a photochemical method. chemicalbook.com Similarly, mixtures of cerium(III) and zirconium(IV) 2-ethylhexanoates have been used to create ceria-zirconia materials, which are important in catalysis. chemicalbook.com The branched structure of this compound would offer similar advantages in solubility and precursor stability for creating advanced materials with applications in electronics, optics, and catalysis.
The research findings on related compounds suggest that metal salts of this compound are valuable intermediates. The branched structure is key to their utility, conferring solubility in organic systems, which is essential for their roles as homogeneous catalysts and as precursors in materials synthesis. While direct studies on this specific compound are limited, the extensive research on its analogues provides a solid foundation for its potential applications.
Sophisticated Analytical Techniques for 2 Ethyl 3 Propylhexanoic Acid and Its Metabolites
Advanced Chromatographic Separations and Detection
Chromatographic techniques are fundamental in separating 2-Ethyl-3-propylhexanoic acid from complex matrices and resolving its various isomeric forms. Mass spectrometry is the predominant detection method, providing the sensitivity and specificity required for comprehensive analysis.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds, including branched-chain fatty acids like this compound. For GC analysis, the carboxylic acid group's polarity and high boiling point necessitate derivatization to enhance volatility and improve chromatographic peak shape. Common derivatization methods include esterification to form methyl esters or conversion to silyl derivatives, such as tert-butyldimethylsilyl (t-BDMS) esters researchgate.net.
The differentiation of structural isomers, such as this compound and its close relative 3-Ethyl-2-propylhexanoic acid, relies on both chromatographic separation and mass spectral analysis.
Chromatographic Separation : Capillary GC columns with various stationary phases can separate isomers based on differences in their boiling points and interactions with the phase. The specific branching pattern of each isomer influences its retention time, often allowing for baseline separation.
Mass Spectrometry Fragmentation : Following separation, electron ionization (EI) at a standard 70 eV generates characteristic fragmentation patterns. While isomers may produce many of the same fragment ions, the relative abundances of these ions can differ significantly, providing a fingerprint for each structure. High-resolution MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements of both the molecular ion and fragment ions. This accuracy is critical for confirming the elemental composition of each ion, thereby increasing confidence in the identification and distinguishing between isobaric interferences imrpress.com. For instance, alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a prominent fragmentation pathway for carboxylic acids, and the masses of the resulting fragments can pinpoint the location of the ethyl and propyl branches nih.gov.
A typical analytical workflow for isomeric differentiation involves the derivatization of the acid, followed by injection into a GC-HRMS system. The resulting data is analyzed by comparing retention times and fragmentation patterns against those of authenticated reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
For the analysis of this compound and its metabolites at trace levels in complex biological matrices like serum or urine, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. This technique offers high sensitivity and selectivity without requiring the derivatization necessary for GC, although derivatization can be used to enhance ionization efficiency nih.govnih.gov.
A sensitive approach for analyzing short and medium-chain fatty acids involves derivatization with 3-nitrophenylhydrazine (3-NPH) to form the corresponding acylhydrazines nih.gov. This derivatization serves two main purposes: it improves the chromatographic retention on reversed-phase columns and enhances ionization efficiency in negative-ion electrospray ionization (ESI) mode.
The LC-MS/MS analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of the derivatized acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process effectively filters out matrix interferences, allowing for quantification at very low concentrations (ng/mL levels) nih.govcreative-proteomics.com.
Table 1: Example LC-MS/MS Parameters for Trace Analysis of Medium-Chain Fatty Acids Note: This table is illustrative and based on general methods for this class of compounds.
| Parameter | Value/Description |
| Chromatography | |
| Column | C8 or C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Ionization Mode | Negative Electrospray (ESI-) |
| Mass Spectrometry | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ or [M+derivatization agent-H]⁻ |
| Product Ion(s) | Characteristic fragments from collision-induced dissociation |
This methodology is crucial for pharmacokinetic studies and for monitoring exposure to parent compounds, such as phthalates, that metabolize to branched-chain carboxylic acids researchgate.net.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses two chiral centers (at carbons C2 and C3), meaning it can exist as four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The assessment of enantiomeric and diastereomeric purity is critical, as different stereoisomers can exhibit different biological activities. Chiral chromatography is the primary technique for this purpose.
Two main strategies are employed for the chiral resolution of carboxylic acids:
Indirect Separation : This method involves derivatizing the racemic acid with an enantiomerically pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as an ODS (C18) reversed-phase HPLC column tandfonline.comoup.comresearchgate.net. Chiral fluorescent reagents, like derivatives of cyclohexanol, can be used to create fluorescent diastereomeric esters, enabling highly sensitive detection tandfonline.comoup.com.
Direct Separation : This more direct approach uses a Chiral Stationary Phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for separating a broad range of racemic compounds, including carboxylic acids researchgate.netresearchgate.net. The separation occurs via transient formation of diastereomeric complexes between the analyte and the chiral selector of the CSP, with separation driven by differences in the stability of these complexes nih.gov. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal resolution researchgate.net.
Gas chromatography can also be used for chiral separations, typically employing a capillary column coated with a chiral selector, such as a cyclodextrin derivative sci-hub.se.
Comprehensive Spectroscopic Characterization (beyond basic identification)
Beyond simple identification, spectroscopic techniques provide profound insights into the detailed molecular structure, conformation, and vibrational properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the carbon skeleton and the chemical environment of each atom.
¹H NMR Spectroscopy : The proton spectrum of this compound would show characteristic signals. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm region libretexts.orgoregonstate.edu. Protons on the carbon adjacent (alpha) to the carboxyl group are also deshielded and absorb in the 2-3 ppm range libretexts.orglibretexts.org. The complex splitting patterns of the methine protons at C2 and C3, resulting from coupling to adjacent methylene and methine protons, are key to confirming the connectivity.
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid gives a characteristic signal in the 165-185 ppm range libretexts.orgopenstax.orgpressbooks.pub. The signals for the aliphatic carbons would appear further upfield, with their precise chemical shifts determined by the branching structure.
2D NMR Techniques : Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively establish the bonding network. COSY reveals proton-proton coupling relationships, while HMBC shows correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the ethyl and propyl groups and attaching them to the correct positions on the hexanoic acid backbone.
Conformational Analysis : The three-dimensional arrangement, or conformation, of the molecule can be investigated by analyzing vicinal ¹H-¹H coupling constants (J-values) caltech.edu. The magnitude of the coupling constant between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these values, particularly for the protons at C2 and C3, the preferred rotational conformations (rotamers) of the molecule in solution can be determined caltech.edu.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Values are estimates based on typical ranges for carboxylic acids.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C OOH | N/A | 175 - 185 |
| -COOH | 10.0 - 12.0 (broad s) | N/A |
| C H(Et)-COOH | ~2.2 - 2.6 (m) | ~45 - 55 |
| C H(Pr)-CH₂ | ~1.5 - 2.0 (m) | ~40 - 50 |
| Alkyl Chain CH, CH₂, CH₃ | 0.8 - 1.7 (m) | 10 - 40 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is highly specific to the molecule's structure and functional groups.
For this compound, the most characteristic IR absorptions are associated with the carboxylic acid group openstax.org.
O-H Stretch : A very strong and notably broad absorption is observed in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in condensed phases oregonstate.edulibretexts.orgopenstax.org.
C=O Stretch : A sharp, intense absorption appears between 1700 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is typically found around 1710 cm⁻¹ libretexts.orgopenstax.org. If the acid exists as a monomer (e.g., in a very dilute solution in a nonpolar solvent), this stretch shifts to a higher frequency (~1760 cm⁻¹) openstax.org.
C-H Stretches : Absorptions from the alkyl chains appear just below 3000 cm⁻¹.
C-O Stretch and O-H Bend : These vibrations contribute to the fingerprint region of the spectrum, typically between 900 and 1400 cm⁻¹, and are coupled with other molecular motions.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a strong band. The C-C bond stretching and various deformation modes in the alkyl backbone are also readily observed, providing a detailed vibrational fingerprint of the entire molecular structure rsc.orgresearchgate.net. Studying these vibrational modes under different conditions (e.g., in various solvents) can also provide insights into intermolecular interactions and conformational changes rsc.orgnih.gov.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| C-H | Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O | Stretch (H-bonded) | ~1710 | Strong, Sharp |
| C-O | Stretch | 1210 - 1320 | Medium |
| O-H | Bend | 920 - 950 | Medium, Broad |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the analytical chemist's arsenal for the unambiguous identification and structural elucidation of organic compounds such as this compound and its metabolites. The primary advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule, a critical step in differentiating between compounds with the same nominal mass.
When coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC), HRMS provides a comprehensive analytical platform for the analysis of complex mixtures. Techniques like LC-MS are particularly valuable for the analysis of carboxylic acids. researchgate.netnih.gov For a compound like this compound, which has a molecular formula of C₁₁H₂₂O₂, the theoretical exact mass can be calculated with high precision. This allows for its confident identification in a complex matrix, provided the instrument has sufficient mass accuracy and resolution.
The table below illustrates the theoretical exact masses of this compound and some of its plausible metabolites, which could be identified using HRMS.
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M-H]⁻ |
| This compound | C₁₁H₂₂O₂ | 185.1547 |
| Hydroxylated metabolite | C₁₁H₂₂O₃ | 201.1496 |
| Carboxylated metabolite | C₁₁H₂₀O₄ | 215.1289 |
This interactive table provides the theoretical exact masses for the deprotonated molecules, which are commonly observed in negative ion mode mass spectrometry.
Beyond accurate mass measurement, HRMS provides valuable structural information through fragmentation analysis. By subjecting the parent ion of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific experimental fragmentation data for this compound is not extensively documented, the fragmentation of carboxylic acids is generally well-understood. Common fragmentation pathways for aliphatic carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and various cleavages of the alkyl chain. miamioh.edu For this compound, characteristic losses corresponding to the ethyl and propyl groups at the α and β positions would also be expected, providing key structural information.
Sample Preparation Methodologies for Complex Biological and Environmental Matrices
The successful analysis of this compound and its metabolites from complex biological and environmental matrices is highly dependent on the sample preparation methodology. The primary goals of sample preparation are to isolate the analyte of interest from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent that is compatible with the analytical instrument.
For biological matrices such as plasma, serum, and urine, protein precipitation is often the first step to remove large protein molecules. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol. Subsequent extraction of the smaller molecules, including this compound, can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov
In LLE, the pH of the aqueous sample is adjusted to below the pKa of the carboxylic acid group (typically around 4.8) to ensure the analyte is in its neutral, more organic-soluble form. nih.gov An immiscible organic solvent, such as methyl tert-butyl ether or diethyl ether, is then used to extract the analyte from the aqueous phase. nih.gov
Solid-phase extraction is a more versatile and often more efficient technique for sample cleanup and concentration. nih.gov A variety of sorbent materials can be employed, with the choice depending on the properties of the analyte and the matrix. For a moderately nonpolar compound like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are suitable. nih.govnih.gov Anion exchange sorbents can also be used to retain the negatively charged carboxylate form of the molecule at an appropriate pH.
The following table summarizes potential sample preparation methodologies for different matrices.
| Matrix | Sample Preparation Technique | Key Considerations |
| Plasma/Serum | Protein Precipitation followed by LLE or SPE | Efficient removal of proteins is critical to prevent column and instrument fouling. |
| Urine | Direct LLE or SPE | pH adjustment is crucial for efficient extraction of the acidic analyte. nih.gov |
| Feces | Homogenization and solvent extraction followed by SPE | Requires extensive cleanup to remove a wide range of interfering compounds. |
| Water (Environmental) | SPE | Can be used to concentrate the analyte from large volumes of water, improving detection limits. |
This interactive table outlines common sample preparation strategies for the analysis of this compound in various sample types.
For analysis by gas chromatography, derivatization is often necessary to increase the volatility and thermal stability of carboxylic acids. gcms.czresearchgate.net Common derivatization reagents for this purpose include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters. gcms.czresearchgate.net For liquid chromatography, derivatization is not always required but can be employed to enhance ionization efficiency and, consequently, the sensitivity of the mass spectrometric detection. nih.govmdpi.com
Mechanistic Biochemical and Biological Investigations of 2 Ethyl 3 Propylhexanoic Acid Non Human Focus
Elucidation of Metabolic Pathways and Biotransformation in Model Organisms and In Vitro Systems
The biotransformation of 2-Ethyl-3-propylhexanoic acid is anticipated to proceed through several key metabolic routes, primarily involving oxidation and conjugation reactions, as observed with similar branched-chain fatty acids. These pathways are crucial for its detoxification and elimination from the organism.
The oxidative metabolism of this compound is expected to be a major route of its biotransformation, involving several distinct enzymatic mechanisms. The structure of the compound, with alkyl substitutions at both the alpha and beta positions, presents unique challenges for standard fatty acid oxidation pathways.
β-Oxidation: The metabolism of fatty acids in many organisms occurs predominantly through the β-oxidation cycle, which takes place in both mitochondria and peroxisomes in mammals. pharmgkb.org This process typically involves the sequential removal of two-carbon units (acetyl-CoA) from the acyl-CoA derivative of the fatty acid. For this compound, the presence of an ethyl group at the α-position and a propyl group at the β-position would sterically hinder the enzymes of classical β-oxidation. pharmgkb.org In such cases of branched-chain fatty acids, the organism may employ alternative strategies. For instance, with valproic acid, β-oxidation does occur and is a major metabolic pathway, accounting for a significant portion of its metabolism. pharmgkb.orgnih.govchemicalbook.com The process for valproic acid involves its conversion to valproyl-CoA, followed by a series of reactions catalyzed by enzymes such as medium-chain acyl-CoA synthase and 2-methyl-branched chain acyl-CoA dehydrogenase. pharmgkb.orgpharmgkb.org It is plausible that this compound could undergo a similar, albeit likely more complex, mitochondrial β-oxidation process.
ω-Oxidation: This is an alternative oxidative pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid chain. nih.gov This pathway is often utilized for fatty acids that are poor substrates for β-oxidation. The ω-oxidation of this compound would result in the formation of a dicarboxylic acid. This pathway is a known, though generally minor, route for valproic acid metabolism, involving cytochrome P450 (CYP) enzymes. pharmgkb.orgmdpi.com The resulting dicarboxylic acids can then undergo further chain shortening via peroxisomal β-oxidation. nih.gov
α-Oxidation: This pathway is primarily utilized for fatty acids with a branch at the β-carbon, such as phytanic acid. nih.govmdpi.com It involves the removal of a single carbon atom from the carboxyl end of the fatty acid. Given the 3-propyl substitution in this compound, α-oxidation could be a necessary initial step to bypass the steric hindrance at the β-carbon, thus allowing subsequent β-oxidation to proceed. mdpi.com This process typically occurs in peroxisomes. nih.gov
The interplay between these oxidative pathways is critical for the complete metabolism of branched-chain fatty acids.
Conjugation reactions represent another major route for the metabolism and elimination of this compound. These reactions increase the water solubility of the compound, facilitating its excretion.
Glucuronidation: This is a major metabolic pathway for valproic acid, where it is conjugated with glucuronic acid to form valproate glucuronide, a major urinary metabolite. pharmgkb.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. nih.govnih.gov It is highly probable that this compound would also undergo glucuronidation at its carboxylic acid moiety.
Amino Acid Conjugation: Studies on valproic acid have identified the formation of conjugates with amino acids such as glycine, glutamate, and glutamine. tandfonline.comnih.gov For instance, valproyl glycine, valproyl glutamate, and valproyl glutamine have been detected in the urine, serum, and cerebrospinal fluid of patients. nih.gov While generally a minor pathway for valproic acid, it is a plausible metabolic route for this compound in eukaryotic cells. nih.gov
Metabolite Identification: In prokaryotes like Escherichia coli, the degradation of exogenous fatty acids occurs via the β-oxidation cycle, which is genetically regulated by the FadR repressor. mdpi.com While E. coli can degrade straight-chain fatty acids, its ability to metabolize a complex branched-chain structure like this compound would likely be limited without specific enzymatic adaptations. In eukaryotic systems, based on the metabolism of valproic acid, a variety of metabolites of this compound can be anticipated. These would include hydroxylated derivatives, unsaturated metabolites (such as 2-ene and 4-ene analogs), and the aforementioned glucuronide and amino acid conjugates. nih.govtandfonline.com
Table 1: Predicted Metabolites of this compound Based on Analogous Compounds
| Metabolic Pathway | Predicted Metabolite Class | Example from Valproic Acid Metabolism |
| β-Oxidation | Chain-shortened fatty acids | 2-ene-VPA, 3-keto-VPA |
| ω-Oxidation | Dicarboxylic acids | 5-hydroxy-VPA, 4,5-dicarboxylic acid |
| α-Oxidation | (n-1) Carboxylic acid | Not a major pathway for VPA |
| Glucuronidation | Glucuronide conjugate | Valproate glucuronide |
| Amino Acid Conjugation | Amino acid conjugates | Valproyl glycine, Valproyl glutamate |
The enzymatic synthesis of a unique branched-chain fatty acid like this compound is not a common biological process. The biosynthesis of branched-chain fatty acids in organisms like bacteria often involves the use of branched-chain acyl-CoA primers derived from amino acid catabolism. frontiersin.org However, the specific structure of this compound suggests it is more likely of synthetic origin rather than a natural product.
The degradation of this compound would primarily be governed by the oxidative and conjugative pathways already discussed. Lipases and carboxyl esterases could potentially play a role if the compound is present as an ester. Carboxyl esterases are known to hydrolyze a wide range of ester-containing compounds, and their interaction would release the free acid, making it available for further metabolism.
Molecular Interactions with Biological Macromolecules
The biological effects of this compound are predicated on its interactions with various biological macromolecules, which can modulate their function.
Enzyme Binding: Based on its structural similarity to valproic acid, this compound is predicted to interact with several enzymes. Valproic acid is known to inhibit enzymes involved in the degradation of the neurotransmitter GABA, such as GABA transaminase (ABAT) and succinate (B1194679) semialdehyde dehydrogenase (ALDH5A1), leading to increased GABA levels in the brain. nih.govnih.gov It also inhibits histone deacetylases (HDACs), which has implications for gene expression. researchgate.net It is plausible that this compound could exhibit similar inhibitory activities. Furthermore, its metabolism is dependent on binding to enzymes of the CYP450 family and UGTs. pharmgkb.orgnih.gov
Receptor Binding: Direct binding to specific receptors is less characterized for valproic acid and its analogs. Their primary mechanisms of action appear to be through the modulation of enzyme activity and ion channels rather than direct receptor agonism or antagonism.
Transport Protein Binding: Like other fatty acids, this compound is expected to bind to plasma proteins, primarily albumin. Valproic acid is highly protein-bound (87-95%), which influences its distribution and clearance. pharmgkb.org The extent of protein binding for this compound would likely be similar and would be a key determinant of its pharmacokinetic profile. Its transport into mitochondria for β-oxidation would likely be facilitated by carnitine, a mechanism known for valproic acid. pharmgkb.org
The mechanisms of action of this compound at the cellular and subcellular level can be inferred from the known effects of valproic acid.
Cellular Level: At the cellular level, the potential inhibition of HDACs by this compound could lead to changes in gene transcription and cellular differentiation. researchgate.net The modulation of GABAergic neurotransmission through enzyme inhibition would be a key mechanism affecting neuronal excitability. researchgate.net
Subcellular Level: The primary subcellular sites of action for this compound would be the mitochondria and the endoplasmic reticulum, where its oxidative metabolism occurs. nih.govnih.gov In mitochondria, its metabolism via β-oxidation could interfere with the oxidation of endogenous fatty acids. researchgate.net The formation of reactive metabolites, as seen with some valproic acid metabolites, could also lead to mitochondrial dysfunction. nih.gov In the endoplasmic reticulum, its interaction with CYP enzymes and UGTs would be the central feature of its metabolism. pharmgkb.orgnih.gov
Table 2: Predicted Molecular Interactions of this compound
| Macromolecule Target | Predicted Interaction | Potential Consequence |
| GABA Transaminase (ABAT) | Inhibition | Increased GABA levels |
| Succinate Semialdehyde Dehydrogenase (ALDH5A1) | Inhibition | Increased GABA levels |
| Histone Deacetylases (HDACs) | Inhibition | Altered gene expression |
| Cytochrome P450 (CYP) Enzymes | Substrate/Inhibitor | Oxidative metabolism |
| UDP-Glucuronosyltransferases (UGTs) | Substrate | Glucuronide conjugation |
| Albumin | Binding | Plasma transport and distribution |
| Carnitine Acyltransferases | Substrate (as CoA ester) | Mitochondrial uptake |
Structural Basis of Molecular Recognition and Specificity
The molecular interactions of this compound with its biological targets are primarily dictated by its structural features, including the carboxylic acid head and the branched alkyl chain. While specific crystallography or high-resolution molecular docking studies for this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related branched-chain carboxylic acids, such as the well-known antiepileptic drug, valproic acid (VPA), and its analogs. A putative target for this class of compounds is the enzyme histone deacetylase (HDAC). nih.govcefic-lri.org
The fundamental interactions governing the binding of branched-chain carboxylic acids to the active site of enzymes like HDACs involve:
The Carboxylic Acid Group: This functional group is crucial for biological activity. It typically acts as a key interacting moiety, often forming ionic bonds or hydrogen bonds with residues in the enzyme's active site. For instance, in HDACs, the carboxylate can coordinate with a zinc ion (Zn²⁺) that is essential for the catalytic activity of the enzyme. nih.gov This interaction is a common feature for many HDAC inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Systems (Excluding Clinical Outcomes)
Structure-activity relationship (SAR) studies on branched-chain carboxylic acids have provided valuable information on how modifications to the chemical structure influence biological activity. These studies often compare a series of related compounds to identify the key structural motifs responsible for their effects.
Comparative Biochemical Analysis with Structurally Related Branched Carboxylic Acids (e.g., Valproic Acid Analogs)
Comparative analyses of this compound and its structural relatives, particularly valproic acid (VPA, 2-propylpentanoic acid) and 2-ethylhexanoic acid (EHA), have revealed important trends in their biological activities. Transcriptional profiling studies in various cell lines have shown that branched-chain carboxylic acids with 2- or 3-carbon alkyl substituents at the alpha-position of the carboxylic acid, such as EHA and 2-propylnonanoic acid (PNA), induce a transcriptional profile similar to that of VPA. nih.govcefic-lri.org This suggests a common mode of action among these compounds.
Research has demonstrated that the length and branching of the alkyl chains are critical for biological effects. For instance, studies on a series of branched carboxylic acids indicated that compounds like EHA and PNA elicited transcriptional profiles akin to VPA, while much shorter or longer chain acids had different profiles. nih.govcefic-lri.org This highlights an "activity cliff," where small changes in the carbon chain length can lead to significant differences in biological response. nih.gov
The table below summarizes the findings from comparative studies of various branched-chain carboxylic acids.
| Compound | Structure | Key Comparative Findings | Reference(s) |
| This compound | C11H22O2 | Limited direct comparative data available. Inferred activity based on SAR of related compounds. | |
| Valproic Acid (VPA) | C8H16O2 | Well-studied anticonvulsant and HDAC inhibitor. Serves as a benchmark for SAR studies. nih.govcefic-lri.org | nih.govcefic-lri.org |
| 2-Ethylhexanoic Acid (EHA) | C8H16O2 | Elicits a transcriptional profile similar to VPA. nih.govcefic-lri.org Considered a structural analog with similar biological potential. cefic-lri.orgjst.go.jp | nih.govcefic-lri.orgjst.go.jp |
| 2-Propylnonanoic Acid (PNA) | C12H24O2 | Shows a transcriptional profile similar to VPA. nih.govcefic-lri.org | nih.govcefic-lri.org |
| Octanoic Acid | C8H16O2 | Straight-chain analog, shows a different transcriptional profile compared to branched analogs like VPA and EHA. nih.govcefic-lri.org | nih.govcefic-lri.org |
Influence of Stereochemistry on Biological Interactions and Pathways
The presence of chiral centers in branched-chain carboxylic acids can significantly influence their interaction with biological systems. This compound has two chiral centers, at C2 and C3, meaning it can exist as four possible stereoisomers. While specific studies on the stereoisomers of this compound are scarce, research on related chiral compounds provides strong evidence for the importance of stereochemistry.
For example, in the case of other branched-chain carboxylic acids, the biological activity has been shown to be stereoselective. This stereospecificity suggests that the target receptors or enzymes are themselves chiral and that a precise three-dimensional arrangement of the inhibitor is required for optimal binding and activity. Molecular docking studies of arginase inhibitors, which include branched-chain amino acids, have shown that the stereochemistry at the alpha-carbon is critical for tight binding in the enzyme's active site. google.com
The differential activity between enantiomers of a compound underscores the importance of a specific spatial arrangement of the functional groups for effective molecular recognition. It is therefore highly probable that the different stereoisomers of this compound would exhibit varying biological activities and potencies due to differences in how they fit into the chiral binding pockets of their molecular targets.
Theoretical and Computational Chemistry Approaches for 2 Ethyl 3 Propylhexanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are pivotal in understanding the three-dimensional structure and dynamic behavior of molecules like 2-ethyl-3-propylhexanoic acid. These computational methods allow for the exploration of the molecule's conformational landscape, which is crucial for determining its physical, chemical, and biological properties.
Energy Minimization and Molecular Dynamics Simulations
Energy minimization and molecular dynamics (MD) simulations are standard computational tools used to explore the potential energy surface of a molecule and identify its stable conformations. For branched-chain carboxylic acids such as this compound, these methods can reveal the preferred spatial arrangements of the ethyl and propyl groups relative to the carboxylic acid functional group.
Prediction of Three-Dimensional Structures and Tautomeric Forms
The prediction of the three-dimensional structure of this compound can be achieved through various computational methods. The PubChem database provides a computed 3D conformer for this compound, which represents a low-energy structure of the molecule. nih.gov This structure is determined using computational algorithms that predict bond lengths, bond angles, and dihedral angles.
Tautomerism, the interconversion of structural isomers, is a relevant consideration for the carboxylic acid group. The most common tautomeric form for a carboxylic acid is the acid form (R-COOH). However, under certain conditions, it can exist in equilibrium with its ester-like tautomer. For this compound, the predominant form is overwhelmingly the carboxylic acid. Computational methods can be used to calculate the relative energies of different tautomers to determine their populations at equilibrium, though for simple carboxylic acids, the acid form is significantly more stable.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic properties and reactivity of molecules by solving the Schrödinger equation. These methods provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reaction mechanisms of organic molecules. While specific DFT studies on the reaction mechanisms of this compound are not prominently published, the methodology is broadly applicable. For example, DFT has been used to study the toxicity of aliphatic compounds, where descriptors derived from DFT calculations, such as global electrophilicity, are used to build predictive models. arxiv.org
A conceptual DFT approach can be used to develop Quantitative Structure-Toxicity Relationship (QSTR) models. arxiv.org For instance, the toxicity of various aliphatic compounds on Tetrahymena pyriformis has been modeled using descriptors derived from DFT calculations. arxiv.org Such studies often involve calculating properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to derive reactivity indices. researchgate.net
Analysis of Molecular Orbitals and Charge Distribution
The analysis of molecular orbitals (MOs) and charge distribution provides fundamental information about a molecule's reactivity. The HOMO and LUMO are particularly important as they represent the regions of a molecule most likely to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For this compound, the carboxylic acid group will significantly influence the electronic landscape. The oxygen atoms of the carboxyl group are expected to have a partial negative charge due to their high electronegativity, while the carbonyl carbon and the acidic proton will have partial positive charges. This charge distribution makes the molecule polar and capable of engaging in hydrogen bonding.
Natural Population Analysis (NPA) is a common scheme used in computational chemistry to calculate the atomic charges within a molecule. arxiv.org This analysis for this compound would quantify the charge distribution and provide insights into its electrostatic potential, which governs its interactions with other molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable tools in predicting the characteristics of new or untested compounds.
For aliphatic carboxylic acids, QSPR models have been developed to predict properties like the n-octanol/water partition coefficient (Log P), which is a measure of a compound's hydrophobicity. jcchems.com One study developed a QSPR model for saturated monocarboxylic acids that included 2-ethylhexanoic acid and 2-propylpentanoic acid, which are structurally related to this compound. jcchems.com This model used molecular descriptors such as the Platt index, molecular volume, and other topological indices to predict Log P values. jcchems.com The predicted Log P for 2-propylhexanoic acid in one model was 3.120591. jcchems.com
In the context of QSAR, branched carboxylic acids have been studied for their toxicological profiles. jst.go.jpjst.go.jp For instance, the developmental toxicity of valproic acid and its analogues has been investigated using QSAR approaches. jst.go.jpjst.go.jp These studies often categorize compounds based on their structural features, such as the presence of an alpha-alkyl substituent on the carboxylic acid. jst.go.jpjst.go.jp Such models can be used to predict the potential toxicity of this compound based on its structural similarity to other compounds in the training set.
Table of Computed Properties for Related Carboxylic Acids
| Property | 2-Ethylhexanoic Acid | 2-Propylpentanoic Acid (Valproic Acid) | 2-Propylhexanoic Acid |
| Molecular Formula | C8H16O2 | C8H16O2 | C9H18O2 |
| Molecular Weight ( g/mol ) | 144.21 | 144.21 | 158.24 |
| XLogP3-AA | 2.7 | 2.7 | 3.2 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 5 | 4 | 6 |
| Topological Polar Surface Area (Ų) | 37.3 | 37.3 | 37.3 |
Data sourced from PubChem and other computational studies. jcchems.comnih.gov
Development of Predictive Models for Biological Interactions (e.g., Enzyme Binding, Substrate Specificity)
While specific predictive models for the biological interactions of this compound are not extensively documented in publicly available literature, the framework for developing such models is well-established within computational chemistry. These models are crucial for understanding how the compound might interact with biological targets, such as enzymes, and for predicting its potential as a substrate or inhibitor.
Quantitative Structure-Activity Relationship (QSAR) is a primary computational method used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a molecule like this compound, a QSAR model would aim to establish a mathematical relationship between its structural or physicochemical features and its ability to bind to an enzyme or act as a substrate. The development of a robust QSAR model involves the generation of molecular descriptors, the selection of relevant descriptors, and the creation and validation of a mathematical model. nih.gov
Molecular docking is another powerful computational technique that can predict the preferred orientation of a molecule when bound to a larger molecule, such as an enzyme. researchgate.netresearchgate.net This method simulates the binding process and calculates a scoring function to estimate the binding affinity. For this compound, docking studies could be employed to explore its potential interactions with the active sites of various enzymes. For instance, studies on other branched-chain carboxylic acids have utilized molecular docking to understand their binding to enzymes like histone deacetylases. oup.com Such an approach for this compound would involve:
Target Identification: Selecting a biologically relevant enzyme. Given the structural similarity to valproic acid, enzymes involved in its metabolism or therapeutic action could be potential targets.
Molecular Modeling: Generating a 3D structure of this compound and the target enzyme.
Docking Simulation: Using software to place the ligand (this compound) into the enzyme's active site in various conformations.
Scoring and Analysis: Evaluating the binding poses based on scoring functions that predict binding energy. The analysis of the best poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
| Predictive Model Parameter | Description | Hypothetical Value/Range |
| Enzyme Binding Affinity (Ki) | Predicted inhibitory constant against a target enzyme. | nM to µM range |
| Docking Score | A score representing the predicted binding energy. | (kcal/mol) |
| Substrate Specificity | Prediction of whether the compound is likely to be a substrate for a specific enzyme family (e.g., Cytochrome P450). | High/Medium/Low |
| Key Interacting Residues | Amino acid residues in the enzyme's active site predicted to form significant interactions with the compound. | e.g., Arg, Tyr, Ser |
Correlation with Physiochemical and Topological Descriptors
The biological interactions of a molecule are intrinsically linked to its physicochemical and topological properties. Computational methods allow for the calculation of a wide array of descriptors that quantify these properties for this compound. These descriptors can then be correlated with experimental or predicted biological activities to build predictive models.
Physicochemical Descriptors: These descriptors quantify the physical and chemical properties of a molecule. For this compound, key descriptors include:
Molecular Weight: The mass of one mole of the compound. nih.gov
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes. nih.gov
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which is a good predictor of drug transport properties. nih.gov
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors, which are crucial for molecular recognition. nih.gov
Rotatable Bonds: The number of bonds that can rotate freely, indicating the molecule's conformational flexibility. nih.gov
Topological Descriptors: These are numerical values derived from the molecular graph of a compound, representing its size, shape, and degree of branching. Examples of topological descriptors that can be calculated for this compound include:
Wiener Index: The sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. researchgate.net
Randić Index: A descriptor of molecular branching.
Balaban Index: A distance-based topological index.
The correlation of these descriptors with biological activity is a cornerstone of QSAR studies. For instance, a QSAR model might reveal that the enzyme inhibitory activity of a series of branched-chain carboxylic acids is positively correlated with their lipophilicity (LogP) and negatively correlated with their topological polar surface area (TPSA). Such correlations provide valuable insights into the mechanism of action and can guide the design of more potent or specific molecules.
Below is a table of calculated physicochemical and topological descriptors for this compound.
| Descriptor Type | Descriptor Name | Value | Reference |
| Physicochemical | Molecular Formula | C11H22O2 | nih.gov |
| Molecular Weight | 186.29 g/mol | nih.gov | |
| XLogP3 | 3.3 | nih.gov | |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | nih.gov | |
| Hydrogen Bond Donor Count | 1 | nih.gov | |
| Hydrogen Bond Acceptor Count | 2 | nih.gov | |
| Rotatable Bond Count | 8 | nih.gov | |
| Exact Mass | 186.16198 g/mol | nih.gov | |
| Topological | Complexity | 171 | nih.gov |
Emerging Research Directions and Potential Applications in Advanced Materials Science and Biotechnology
Role as a Synthetic Building Block for Novel Organic Molecules
2-Ethyl-3-propylhexanoic acid, with its specific branching, serves as a potential starting material for the synthesis of more complex organic molecules. Its structure (C11H22O2) offers a unique scaffold for creating new compounds with tailored properties. nih.govsmolecule.com For instance, it can be a precursor for the synthesis of novel amines, such as 1-ethyl-1-n-propyl-n-pentylamine, through reactions involving its carboxylic acid group. prepchem.com The synthesis process involves reacting 2-ethyl-2-n-propylhexanoic acid with sodium azide (B81097) in the presence of sulfuric acid and chloroform. prepchem.com This transformation highlights the utility of the branched acid structure in accessing new chemical entities that may have applications in various fields.
Exploration in Polymer Chemistry and Material Science Research
In the realm of polymer chemistry, branched-chain carboxylic acids and their derivatives are of significant interest, particularly as precursors for plasticizers and other functional additives. While research specifically naming this compound is limited, the broader class of branched acids is known to be used in the synthesis of polyol esters, which can act as plasticizers for polymers like PVC. google.com For example, triglycerides of branched fatty acids have been investigated for their physical properties and potential industrial applications. google.com The branching in the acid structure can influence the properties of the resulting polymer or material, such as its flexibility, viscosity, and thermal stability. Esters derived from branched alkyl acids are being explored as alternatives to traditional plasticizers due to concerns about the toxicity of some conventional options. google.com
Biotechnological Production via Microbial Fermentation and Enzyme Engineering
The production of branched-chain fatty acids through microbial processes is a growing area of research, offering a potential bio-based route to compounds like this compound. acs.org Certain anaerobic bacteria, such as Bacteroides ruminicola and Megasphaera elsdenii, are known to produce branched-chain volatile fatty acids from branched-chain amino acids. nih.govasm.org While these organisms typically produce shorter-chain acids like isobutyric and isovaleric acids, the underlying metabolic pathways could potentially be engineered to produce longer, more complex branched acids. nih.govasm.org
Recent advancements in metabolic engineering and synthetic biology have shown promise in the production of various fatty acids and their derivatives in recombinant microbial cells. google.com By introducing and optimizing specific enzymatic pathways, it may be feasible to engineer microorganisms to synthesize this compound from renewable feedstocks. This approach aligns with the broader goal of developing sustainable methods for chemical production.
Discovery of Unexplored Biological Functions and Regulatory Mechanisms in Non-Human Systems
The biological roles of many carboxylic acids are still being uncovered, and this compound is no exception. As a C11 carboxylic acid, it falls into the category of medium to long-chain fatty acids, which are known to have diverse biological functions. ontosight.aiscispace.com For instance, they are integral components of cell membranes and are involved in energy metabolism and cell signaling. ontosight.ai
In various biological systems, carboxylic acids can act as signaling molecules, and their metabolism is tightly regulated. nih.govnih.gov For example, the ω-oxidation of fatty acids leads to the formation of dicarboxylic acids, which are further metabolized and can have physiological roles. nih.gov While direct studies on the biological activity of this compound are not widely reported, research on structurally related branched-chain fatty acids suggests potential for interaction with biological systems. For example, 2-propylhexanoic acid, a related compound, has been shown to have biological effects, including the inhibition of certain enzymes. biosynth.com Further investigation is needed to determine if this compound possesses any unique biological activities or regulatory functions in microorganisms, plants, or other non-human systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-3-propylhexanoic acid, and how can reaction conditions be systematically optimized?
- Methodology : Begin with aldol condensation or hydroformylation pathways, as these are common for branched carboxylic acids. Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading (e.g., transition metal carboxylate complexes ), and solvent polarity. Monitor yields via GC-MS or NMR and validate purity using HPLC with UV detection.
- Data Interpretation : Compare kinetic data across conditions to identify rate-limiting steps. For example, if low yields occur at high temperatures, consider thermal decomposition byproducts using FT-IR or mass spectrometry .
Q. How can the structural and stereochemical properties of this compound be accurately characterized?
- Methodology : Combine H/C NMR for backbone assignment and chiral chromatography (e.g., using a Chiralpak column) to resolve enantiomers, if present. For crystallographic confirmation, perform X-ray diffraction on single crystals grown via slow evaporation in non-polar solvents.
- Validation : Cross-reference spectral data with computational models (DFT calculations for NMR chemical shifts) to resolve ambiguities in branching or substituent positioning .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Employ isotope dilution mass spectrometry (ID-MS) with deuterated internal standards to minimize matrix effects. For low-concentration detection, derivatize the acid to its pentafluorobenzyl ester for enhanced GC-ECD sensitivity .
- Troubleshooting : If signal suppression occurs in LC-MS, optimize ionization conditions (e.g., ESI vs. APCI) or use solid-phase extraction (SPE) for pre-concentration .
Advanced Research Questions
Q. How do catalytic systems influence the enantioselective synthesis of this compound, and what mechanistic insights justify their selectivity?
- Experimental Design : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying steric and electronic conditions. Use kinetic isotope effects (KIE) and in situ IR spectroscopy to probe transition states.
- Data Contradiction : If enantiomeric excess (ee) varies unexpectedly with solvent polarity, evaluate solvent-catalyst interactions via molecular dynamics simulations .
Q. What metabolic pathways involve this compound, and how can its accumulation be linked to mitochondrial dysfunction in disease models?
- Methodology : Use stable isotope tracing (e.g., C-labeled substrate) in cell cultures to track β-oxidation intermediates. Pair with Seahorse assays to measure mitochondrial respiration rates.
- Conflict Resolution : If results contradict existing literature (e.g., unexpected metabolite profiles), validate assay specificity via knockout models (e.g., CRISPR-Cas9 targeting acyl-CoA dehydrogenases) .
Q. How can discrepancies in reported physicochemical properties (e.g., logP, pKa) of this compound be resolved?
- Systematic Analysis : Re-measure properties using standardized protocols (e.g., potentiometric titration for pKa). Compare results across solvents and ionic strengths to identify measurement artifacts.
- Statistical Tools : Apply multivariate regression to assess confounding variables (e.g., temperature fluctuations, impurities) .
Q. What strategies mitigate toxicity or off-target effects when studying this compound in vivo?
- Safety Protocols : Follow SDS guidelines for handling (e.g., PPE requirements, ventilation) and disposal . For in vivo studies, conduct dose-ranging trials in rodent models, monitoring liver/kidney biomarkers (ALT, creatinine) .
- Ethical Compliance : Adhere to institutional animal care protocols and include negative controls to distinguish compound-specific effects from procedural stress .
Methodological Considerations
Q. How should researchers design robust assays to evaluate the biological activity of this compound?
- Assay Development : Use high-content screening (HCS) with fluorescent probes for real-time monitoring of cellular responses (e.g., apoptosis, oxidative stress). Validate hits via orthogonal assays (e.g., Western blot for protein targets).
- Reproducibility : Pre-treat cells with cytochrome P450 inhibitors to assess metabolic stability and avoid false negatives .
Q. What computational tools are effective for predicting the environmental fate or biodegradation pathways of this compound?
- Modeling Approach : Apply EPI Suite or QSAR models to estimate biodegradation half-lives. Validate predictions with OECD 301F ready biodegradability tests.
- Data Integration : Cross-reference with microbial genomics databases to identify potential degradative enzymes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
